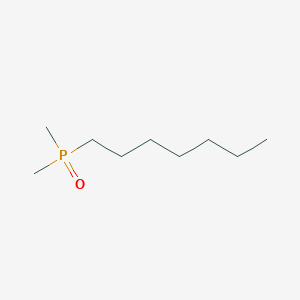
Heptyl(dimethyl)oxo-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, heptyldimethyl- is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to a heptyl chain and two methyl groups. This compound is part of a broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions. Phosphine oxides are widely used in organic synthesis, catalysis, and as intermediates in the production of other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphine oxide, heptyldimethyl- can be synthesized through the oxidation of its corresponding phosphine precursor. The typical synthetic route involves the reaction of heptyldimethylphosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction is usually carried out under controlled conditions to ensure complete oxidation and to prevent over-oxidation or degradation of the product.
Industrial Production Methods: In an industrial setting, the production of phosphine oxide, heptyldimethyl- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts may also be employed to enhance the efficiency of the oxidation process.
Análisis De Reacciones Químicas
Types of Reactions: Phosphine oxide, heptyldimethyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to its corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the heptyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Heptyldimethylphosphine.
Substitution: Phosphine oxides with different substituents replacing the heptyl or methyl groups.
Aplicaciones Científicas De Investigación
Phosphine oxide, heptyldimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
Phosphine oxide, heptyldimethyl- can be compared with other similar compounds such as:
Diphenylphosphine oxide: Known for its use in organic synthesis and as a ligand in coordination chemistry.
Triphenylphosphine oxide: Widely used as a byproduct in various chemical reactions and as a stabilizer in polymer chemistry.
Aminophosphine oxides: Contain amino groups and are used in catalysis and coordination chemistry.
Uniqueness: Phosphine oxide, heptyldimethyl- is unique due to its specific heptyl and dimethyl substituents, which confer distinct physical and chemical properties. These properties make it suitable for specific applications where other phosphine oxides may not be as effective.
Comparación Con Compuestos Similares
- Diphenylphosphine oxide
- Triphenylphosphine oxide
- Aminophosphine oxides
Propiedades
Número CAS |
56029-35-7 |
|---|---|
Fórmula molecular |
C9H21OP |
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
1-dimethylphosphorylheptane |
InChI |
InChI=1S/C9H21OP/c1-4-5-6-7-8-9-11(2,3)10/h4-9H2,1-3H3 |
Clave InChI |
WRWMFQKTOOBPDH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCP(=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



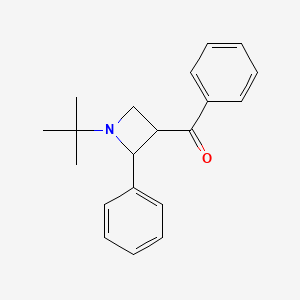

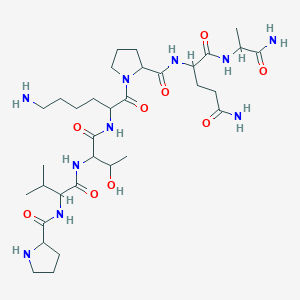
![Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)
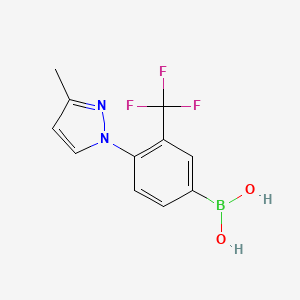
![1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)
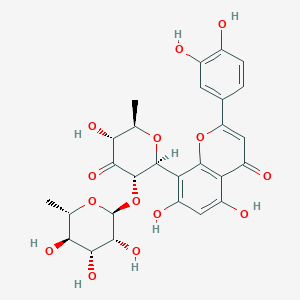

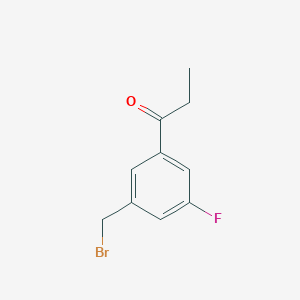
![2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077756.png)


![2-[2-(2-Carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B14077783.png)
